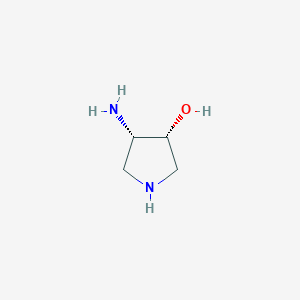

cis-4-Aminopyrrolidin-3-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cis-4-Aminopyrrolidin-3-ol is a useful research compound. Its molecular formula is C4H10N2O and its molecular weight is 102.14 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Biological Applications

1. Enzyme Mechanisms

Cis-4-Aminopyrrolidin-3-ol is utilized in studying enzyme mechanisms, particularly those involving amino acid transformations. Its structure allows for interactions that provide insights into enzyme kinetics and substrate specificity, making it a valuable tool in biochemical research.

2. Protein-Ligand Interactions

The compound plays a crucial role in investigating protein-ligand interactions. Understanding these interactions is essential for drug design, as they determine the efficacy and specificity of potential therapeutic agents. Research indicates that this compound can serve as an effective ligand in various biological assays.

3. Pharmaceutical Synthesis

this compound serves as an intermediate in the synthesis of pharmaceutical compounds. Its ability to undergo various chemical transformations makes it a versatile building block in the development of new drugs, particularly those targeting neurological disorders and metabolic diseases.

Case Studies

1. Enzymatic Resolution

A notable study demonstrated the use of lipases for the kinetic resolution of racemic pyrrolidines, including derivatives of this compound. This method exhibited good selectivity and enantioselectivity, showcasing its potential for producing enantiopure compounds essential for pharmacological applications.

2. Synthesis of Chiral Amines

Research has shown that transaminases can effectively convert racemic amines into chiral amines, with this compound serving as a substrate. This application highlights its role in asymmetric synthesis, which is vital for developing drugs with specific stereochemical configurations.

3. Biocatalysis

The compound has been employed in biocatalytic processes for synthesizing γ-hydroxy-α-amino acids. This illustrates its importance in creating safer and more efficient synthetic methods, reducing the need for hazardous reagents typically used in traditional chemical synthesis.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound and its derivatives:

| Substituent | Activity | IC50 (µM) | Notes |

|---|---|---|---|

| Hydroxy group | High | 0.039 | Enhances solubility |

| Amino group | Moderate | 0.013 | Critical for receptor binding |

| Alkyl substituents | Variable | - | Influence pharmacokinetics |

Properties

Molecular Formula |

C4H10N2O |

|---|---|

Molecular Weight |

102.14 g/mol |

IUPAC Name |

(3R,4S)-4-aminopyrrolidin-3-ol |

InChI |

InChI=1S/C4H10N2O/c5-3-1-6-2-4(3)7/h3-4,6-7H,1-2,5H2/t3-,4+/m0/s1 |

InChI Key |

ZCZJKVCIYONNJR-IUYQGCFVSA-N |

Isomeric SMILES |

C1[C@@H]([C@@H](CN1)O)N |

Canonical SMILES |

C1C(C(CN1)O)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.